2-(二氟甲氧基)-5-硝基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

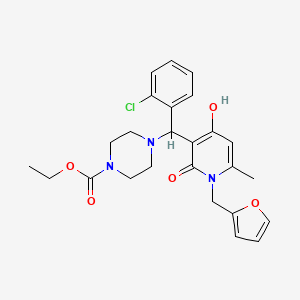

2-(Difluoromethoxy)benzoic acid is a chemical compound with the molecular weight of 188.13 . It is a solid crystal at room temperature . The IUPAC name for this compound is 2-(difluoromethoxy)benzoic acid . The InChI code for this compound is 1S/C8H6F2O3/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H,11,12) .

Molecular Structure Analysis

The molecular structure of 2-(Difluoromethoxy)benzoic acid consists of a benzoic acid core with a difluoromethoxy group attached to the second carbon of the benzene ring . The InChI key for this compound is AGDOJFCUKQMLHD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-(Difluoromethoxy)benzoic acid is a solid crystal at room temperature . It has a boiling point of 98-101 degrees Celsius .科学研究应用

生化应用

在生物化学中的一个重要应用涉及对生物材料中巯基的研究。一种相关的化合物,5,5'-二硫代双(2-硝基苯甲酸),已被合成并被证明可用于测定巯基,从而深入了解涉及硫醇的生化途径和相互作用(Ellman,1959)。该化合物在生物学研究中的实用性强调了类似背景下 2-(二氟甲氧基)-5-硝基苯甲酸等密切相关化学物质的潜在重要性。

化学合成和催化

在化学合成中,具有硝基苯甲酸部分的化合物已成为各种合成转化反应的关键中间体。例如,对取代苯胺氧化为亚硝基化合物的研究突出了硝基苯甲酸衍生物在合成有价值的化学实体中的反应性和多功能性(Nunno 等,1970)。此外,涉及 5-氟-2-硝基苯甲酸的鸟嘌呤模拟物库的合成和表型筛选证明了该化合物在药物发现和分子生物学中的实用性(Miller & Mitchison,2004)。

分析化学

在分析化学中,硝基苯甲酸的衍生物,例如 5,5'-二硫代双(2-硝基苯甲酸),已被广泛用于定量硫醇,反映了硝基苯甲酸衍生物在开发分析方法中的广泛适用性(Maeda 等,2005)。此类应用对于生化分析和制药行业至关重要,在这些行业中,对化合物浓度的精确测量至关重要。

安全和危害

未来方向

While specific future directions for 2-(Difluoromethoxy)-5-nitrobenzoic acid are not available in the retrieved data, the field of difluoromethylation has seen significant advancements . These advancements have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

作用机制

Target of Action

The primary target of 2-(Difluoromethoxy)-5-nitrobenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .

Mode of Action

2-(Difluoromethoxy)-5-nitrobenzoic acid, also referred to as DGM, interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the EMT process . It also increases the expression of E-cadherin, a protein that helps cells stick together, maintaining the integrity of the epithelial layer . Additionally, DGM treatment significantly reduces the phosphorylation levels of Smad2/3 , which are key proteins in the TGF-β1 signaling pathway.

Biochemical Pathways

The affected pathway is the TGF-β1/Smad pathway. TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4 . This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells . By inhibiting this pathway, DGM can prevent the EMT process and the subsequent fibrosis.

Result of Action

The molecular and cellular effects of DGM’s action include the inhibition of EMT in A549 cells, a type of lung cancer cell line . This results in the reduction of lung inflammation and fibrosis, decreased collagen deposition, and reduced expression of E-cadherin . In animal models, DGM has been shown to improve lung function and reduce bleomycin-induced pulmonary fibrosis .

属性

IUPAC Name |

2-(difluoromethoxy)-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO5/c9-8(10)16-6-2-1-4(11(14)15)3-5(6)7(12)13/h1-3,8H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULOTZXMYXDVCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethoxy)-5-nitrobenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2763442.png)

![1-(Adamantan-1-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea](/img/structure/B2763443.png)

![methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate](/img/structure/B2763445.png)

![6-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-7H-purine](/img/structure/B2763446.png)

![6-[[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2763452.png)

![2-(9-Chloro-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2763454.png)

![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(2,6-dimethylmorpholino)ethanone](/img/structure/B2763460.png)

![Spiro[2.6]nonan-7-amine;hydrochloride](/img/structure/B2763461.png)